4-Bromo-3-methylbenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVXDZLVCISXIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20227752 | |
| Record name | 4-Bromo-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20227752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7697-28-1 | |
| Record name | 4-Bromo-3-methylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7697-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Bromo-3-methylbenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007697281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromo-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
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| Record name | 4-bromo-3-methylbenzoic acid | |
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| Record name | 4-Bromo-3-methylbenzoic acid | |
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Synthetic Methodologies for 4 Bromo 3 Methylbenzoic Acid and Its Derivatives
Direct Halogenation Strategies of Toluic Acid Analogues
Direct halogenation of the aromatic ring of 3-methylbenzoic acid (m-toluic acid) is a common and direct route to obtaining 4-bromo-3-methylbenzoic acid. This transformation relies on the principles of electrophilic aromatic substitution, where a bromine atom is introduced onto the benzene (B151609) ring.
Electrophilic Aromatic Substitution for Bromination
Electrophilic aromatic substitution is a cornerstone of arene chemistry. In the context of synthesizing this compound, the methyl and carboxylic acid groups on the starting material, 3-methylbenzoic acid, direct the incoming electrophile (bromine). The methyl group is an activating, ortho-, para-director, while the carboxylic acid group is a deactivating, meta-director. The interplay of these directing effects is crucial in achieving the desired regioselectivity.
The bromination of aromatic compounds is often catalyzed by a Lewis acid, such as iron(III) bromide (FeBr₃). The catalyst polarizes the bromine molecule (Br₂), increasing its electrophilicity and facilitating the attack on the electron-rich aromatic ring. chegg.compearson.com In the case of 3-methylbenzoic acid, the bromine is directed to the position that is ortho to the activating methyl group and meta to the deactivating carboxylic acid group, which corresponds to the 4-position. The reaction proceeds through the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, followed by the loss of a proton to restore aromaticity.
Table 1: Catalytic Bromination of 3-Methylbenzoic Acid
| Reactant | Reagent | Catalyst | Product |
|---|
This table illustrates the key components in the catalytic bromination for the synthesis of this compound.
The efficiency and selectivity of the bromination reaction are highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, solvent, and the stoichiometry of the reactants. For instance, the bromination of p-nitrotoluene, a related reaction, is conducted at a temperature of 75-80°C. orgsyn.org The choice of solvent can influence the solubility of the reactants and the stability of the intermediates. Common solvents for bromination reactions include halogenated hydrocarbons like dichloromethane (B109758) and chlorobenzene. google.com The molar ratio of bromine and the catalyst to the substrate is also critical to maximize the yield of the desired product while minimizing the formation of polybrominated byproducts.
Radical Bromination Techniques (e.g., NBS)
While electrophilic aromatic substitution is the primary method for ring bromination, radical bromination offers a pathway to brominate the benzylic position (the methyl group). N-Bromosuccinimide (NBS) is a key reagent for this type of transformation, particularly in the presence of a radical initiator such as light (hν) or a chemical initiator like benzoyl peroxide. numberanalytics.comorganic-chemistry.orgmasterorganicchemistry.com This method is highly selective for the benzylic position due to the resonance stabilization of the resulting benzyl (B1604629) radical. libretexts.org Although this technique does not directly yield this compound from 3-methylbenzoic acid, it is a crucial method for synthesizing derivatives where the methyl group is functionalized. For example, it can be used to produce 3-(bromomethyl)benzoic acid derivatives from the corresponding 3-methylbenzoic acids. google.com The reaction mechanism involves the initiation of a bromine radical from NBS, which then abstracts a benzylic hydrogen to form a benzyl radical. numberanalytics.com This radical then reacts with a bromine source to yield the brominated product. masterorganicchemistry.com The use of NBS is advantageous as it provides a low, constant concentration of bromine, which suppresses competitive electrophilic addition to any double bonds that might be present. masterorganicchemistry.comyoutube.com
Functional Group Interconversion Routes
Hydrolysis of Benzonitrile (B105546) Precursors
One effective functional group interconversion route is the hydrolysis of 4-bromo-3-methylbenzonitrile. ottokemi.com This method involves the conversion of the nitrile group (-CN) into a carboxylic acid group (-COOH). The hydrolysis can be carried out under either acidic or basic conditions. For instance, heating the benzonitrile with a strong acid like hydrochloric acid or a strong base like sodium hydroxide, followed by acidification, will yield the corresponding carboxylic acid. orgsyn.org This synthetic route is particularly valuable as substituted benzonitriles can often be prepared with high regioselectivity through methods such as the Sandmeyer reaction from the corresponding aniline (B41778) or through nucleophilic aromatic substitution. The precursor, 4-bromo-3-methylbenzonitrile, itself is a subject of spectroscopic studies due to its various applications. orientjchem.org
Table 2: Hydrolysis of 4-Bromo-3-methylbenzonitrile
| Reactant | Reagents | Product |
|---|---|---|
| 4-Bromo-3-methylbenzonitrile | 1. NaOH, H₂O, Δ 2. H₃O⁺ | This compound |
This table outlines the reagents for both basic and acidic hydrolysis of the benzonitrile precursor.
Oxidation of Methylaryl Ketone Intermediates
The synthesis of this compound can be achieved through the oxidation of corresponding methylaryl ketones. A common precursor for this transformation is 4'-bromo-3'-methylacetophenone. The oxidation of the acetyl group to a carboxylic acid is a fundamental reaction in organic chemistry. This can be accomplished using various oxidizing agents. For instance, the haloform reaction, which involves the use of sodium hypohalite, is a classic method for converting methyl ketones into carboxylic acids. Alternatively, stronger oxidizing agents such as potassium permanganate (B83412) or chromic acid can be employed to effect this transformation. The general scheme involves the conversion of the methyl ketone attached to the aromatic ring into a carboxyl group, yielding the desired benzoic acid derivative.
Derivatization Strategies from this compound Scaffold
This compound serves as a crucial building block for the synthesis of more complex molecules through various derivatization strategies. chemimpex.com Its chemical structure, featuring a carboxylic acid group, a bromine atom, and a methyl group on a benzene ring, allows for a range of chemical modifications. chemimpex.comsigmaaldrich.com
Esterification Reactions (e.g., methyl and tert-butyl esters)
Esterification is a common derivatization reaction performed on this compound. The resulting esters, such as methyl 4-bromo-3-methylbenzoate and tert-butyl 4-bromo-3-methylbenzoate, are important intermediates in their own right. sigmaaldrich.comsigmaaldrich.com For example, methyl 4-bromo-3-methylbenzoate is used as a starting material in the total synthesis of (-)-martinellic acid and can undergo Suzuki coupling reactions. sigmaaldrich.comsigmaaldrich.com
Acid-catalyzed esterification, also known as Fischer esterification, is a primary method for converting this compound into its esters.
Methyl Ester Synthesis : The methyl ester can be prepared by dissolving 4-bromo-2-methylbenzoic acid (an isomer) in methanol (B129727) with sulfuric acid as the catalyst. google.com A similar principle applies to the 3-methyl isomer.
Tert-Butyl Ester Synthesis : The synthesis of tert-butyl 4-bromo-3-methylbenzoate can be achieved by reacting this compound with tert-butyl alcohol using an acid catalyst like sulfuric acid, often under reflux conditions. Another approach involves dissolving the acid in tert-butyl acetate (B1210297) and adding a catalytic amount of perchloric acid, with the reaction proceeding at room temperature. A method using isobutylene (B52900) gas and a trifluoromethanesulfonic acid catalyst in dry ether has also been described.
Optimizing the yield and purity of the resulting esters is crucial for their subsequent use. Key strategies include:
Reaction Conditions : For the acid-catalyzed reaction with tert-butyl alcohol, using reflux conditions helps to drive the reaction to completion by removing the water formed during the reaction. When using tert-butyl acetate, the reaction can be conducted over 24-48 hours at room temperature.
Purification : After the reaction, the mixture is typically worked up to isolate the pure ester. A common and effective purification step involves washing the reaction mixture with a saturated sodium bicarbonate solution. This neutralizes the acid catalyst and removes any unreacted carboxylic acid, which is crucial for obtaining a high-purity product. Further purification can often be achieved through recrystallization or chromatography. nih.gov
Acyl Halide Formation (e.g., acyl chloride)
The conversion of this compound to its acyl chloride, 4-bromo-3-methylbenzoyl chloride, is a key step that activates the carboxyl group for further reactions, such as amidation. sigmaaldrich.comottokemi.com This transformation is typically achieved by treating the carboxylic acid with a chlorinating agent.
Common reagents for this purpose include:
Thionyl chloride (SOCl₂)
Oxalyl chloride ((COCl)₂) , often with a catalytic amount of dimethylformamide (DMF). google.com
Phosphorus pentachloride (PCl₅) . prepchem.com
Sulfuryl chloride (SO₂Cl₂) , which can be used with a few drops of DMF and refluxed to yield the acyl chloride. rsc.org
For a similar compound, p-bromobenzoic acid, a 92% yield of the corresponding acyl chloride was obtained by warming it with phosphorus pentachloride on a steam bath. prepchem.com
Amidation Reactions
Amidation involves the reaction of the carboxylic acid, or more commonly its activated form like the acyl chloride, with an amine to form an amide. youtube.com This reaction creates a stable amide bond. For example, this compound can be used to prepare amides such as 4-bromo-N-methoxy-3,N-dimethylbenzamide. sigmaaldrich.com
The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the carboxylic acid or its derivative. When starting from the carboxylic acid, the hydroxyl group (-OH) is ultimately replaced by the amine group (-NRR'), forming water as a byproduct in a condensation reaction. youtube.com Using the more reactive acyl chloride intermediate facilitates this reaction, as the chloride ion is a much better leaving group than the hydroxyl group.
Other Carboxylic Acid Modifications
The carboxylic acid group of this compound is a versatile functional handle that allows for its conversion into a variety of important derivatives. These transformations are fundamental in multi-step organic syntheses, enabling the construction of more complex molecules for applications in pharmaceuticals and materials science. guidechem.com Key modifications include the formation of acyl chlorides, esters, amides, and the reduction to the corresponding benzyl alcohol.
Formation of Acyl Chlorides
The conversion of this compound to its highly reactive acyl chloride derivative, 4-bromo-3-methylbenzoyl chloride, is a crucial first step for several other functional group transformations, including esterification and amidation. sigmaaldrich.comtcichemicals.com This reaction is typically achieved by treating the carboxylic acid with a chlorinating agent.
Common reagents for this conversion include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). chemguide.co.uk The reaction with thionyl chloride produces gaseous byproducts (sulfur dioxide and hydrogen chloride), which simplifies purification. chemguide.co.uk Alternatively, using oxalyl chloride in a solvent like dichloromethane, often with a catalytic amount of N,N-dimethylformamide (DMF), is an effective method. ijcea.org The acyl chloride is generally used immediately in the subsequent reaction step without extensive purification due to its reactivity. organic-chemistry.org
Table 1: Synthesis of 4-Bromo-3-methylbenzoyl Chloride
| Starting Material | Reagent | Catalyst | Solvent | Conditions | Product | Ref. |
|---|---|---|---|---|---|---|
| This compound | Thionyl chloride (SOCl₂) | N/A | Chloroform | Reflux | 4-Bromo-3-methylbenzoyl chloride | ijcea.org |
Synthesis of Esters
Ester derivatives of this compound, such as methyl 4-bromo-3-methylbenzoate and this compound tert-butyl ester, are common synthetic intermediates. sigmaaldrich.comsigmaaldrich.com While direct Fischer esterification is possible, a highly efficient route involves the two-step conversion via the acyl chloride.
In this method, this compound is first converted to 4-bromo-3-methylbenzoyl chloride using a reagent like oxalyl chloride. The resulting acyl chloride is then reacted with the desired alcohol (e.g., methanol or tert-butanol) to yield the corresponding ester. This method avoids the often harsh conditions and equilibrium limitations of direct acid-catalyzed esterification. For example, reacting the acyl chloride with methanol provides methyl 4-bromo-3-methylbenzoate.
Table 2: Two-Step Ester Synthesis from this compound
| Step | Reactants | Reagents/Conditions | Intermediate/Product | Ref. |
|---|---|---|---|---|
| 1 | This compound | Oxalyl chloride, cat. DMF, in Dichloromethane | 4-Bromo-3-methylbenzoyl chloride |
Synthesis of Amides and Other N-Containing Derivatives
The carboxylic acid can be converted to amides, which are important functional groups in many biologically active molecules. Direct reaction with an amine is often inefficient, so the acid is typically activated first. One common method is the conversion to the acyl chloride, followed by reaction with an amine. This pathway is used to synthesize derivatives like 4-bromo-N-methoxy-3,N-dimethylbenzamide. sigmaaldrich.com
A more complex modification involves the synthesis of heterocyclic structures like oxazolines. The preparation of 2-(4-bromo-3-methylphenyl)-4,5-dihydro-4,4-dimethyloxazole is another application of this compound. sigmaaldrich.com This transformation can be accomplished by first converting the acid to its acyl chloride with thionyl chloride. The acyl chloride is then reacted with an amino alcohol, such as 2-amino-2-methylpropan-1-ol, to form an intermediate hydroxyamide. Subsequent dehydrative cyclization of this amide, often using excess thionyl chloride, yields the final oxazoline (B21484) product with good yields (around 70% for analogous compounds). nih.gov
Table 3: Synthesis of 2-Aryl-4,4-dimethyl-2-oxazoline from a Benzoic Acid Derivative
| Step | Reactant | Reagents | Intermediate/Product | Yield (Analogous) | Ref. |
|---|---|---|---|---|---|
| 1 | This compound | Thionyl chloride (SOCl₂) | 4-Bromo-3-methylbenzoyl chloride | High | nih.gov |
| 2 | 4-Bromo-3-methylbenzoyl chloride | 2-Amino-2-methylpropan-1-ol | N-(1-hydroxy-2-methylpropan-2-yl)-4-bromo-3-methylbenzamide | 93% | nih.gov |
Reduction to Benzyl Alcohol
The reduction of the carboxylic acid group to a primary alcohol represents another key modification. This converts this compound into (4-bromo-3-methylphenyl)methanol. While direct reduction of the acid is possible using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃), an alternative route involves the reduction of an ester derivative. For instance, methyl 4-bromo-3-methylbenzoate can be reduced to yield 4-bromo-3-(methylphenyl)methanol. sigmaaldrich.com This two-step approach (esterification followed by reduction) can offer advantages in terms of selectivity and reaction conditions.
Table 4: Compounds Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4-Bromo-3-methylbenzoyl chloride |
| Thionyl chloride |
| Oxalyl chloride |
| N,N-dimethylformamide |
| Dichloromethane |
| Chloroform |
| Methyl 4-bromo-3-methylbenzoate |
| This compound tert-butyl ester |
| Methanol |
| tert-Butanol |
| 4-Bromo-N-methoxy-3,N-dimethylbenzamide |
| 2-(4-Bromo-3-methylphenyl)-4,5-dihydro-4,4-dimethyloxazole |
| 2-Amino-2-methylpropan-1-ol |
| N-(1-hydroxy-2-methylpropan-2-yl)-4-bromo-3-methylbenzamide |
| (4-Bromo-3-methylphenyl)methanol |
| Lithium aluminum hydride |
Chemical Reactivity and Mechanistic Investigations of 4 Bromo 3 Methylbenzoic Acid
Electrophilic Aromatic Substitution Pathways
The benzene (B151609) ring of 4-bromo-3-methylbenzoic acid is moderately deactivated towards electrophilic aromatic substitution (EAS) due to the presence of the electron-withdrawing carboxylic acid and bromine substituents. However, the electron-donating methyl group provides some activation. The regiochemical outcome of EAS reactions is determined by the directing effects of these competing substituents.
-COOH group: A strong deactivating group that directs incoming electrophiles to the meta position (C-5).
-CH₃ group: An activating group that directs incoming electrophiles to the ortho and para positions (C-2, C-4, and C-6). Since the para position (C-6 relative to the methyl group) is already substituted, it directs to C-2 and C-6.
-Br atom: A deactivating group that directs incoming electrophiles to the ortho and para positions (C-1, C-3, and C-5). As C-1 and C-3 are substituted, it directs to C-5.
Considering these effects, the positions on the ring are influenced as follows:
C-2: Activated by the -CH₃ group (ortho), deactivated by -COOH (meta), and deactivated by -Br (meta).
C-5: Deactivated by -COOH (meta), deactivated by -CH₃ (meta), and activated by -Br (para).
C-6: Activated by the -CH₃ group (ortho), deactivated by -COOH (ortho), and deactivated by -Br (meta).
The directing effects of the substituents on this compound are summarized in the table below.
| Position | -COOH Director | -CH₃ Director | -Br Director | Net Effect |
| C-2 | Meta | Ortho | Meta | Moderately favored, activated by methyl group. |
| C-5 | Meta | Meta | Para | Disfavored due to strong deactivation from adjacent carboxyl and bromo groups. |
| C-6 | Ortho | Ortho | Meta | Favored, activated by methyl group. |
The activating, ortho-directing methyl group is generally the most powerful director among the three. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho to the methyl group, namely C-2 and C-6. Steric hindrance from the adjacent bromine atom may slightly disfavor substitution at C-2 compared to C-6. For example, in the related compound 4-bromotoluene, chlorination predominantly occurs at the 2-position, ortho to the activating methyl group. reddit.com
Typical EAS reactions like nitration or sulfonation would be expected to yield a mixture of 4-bromo-3-methyl-2-nitrobenzoic acid and 4-bromo-3-methyl-6-nitrobenzoic acid, with the latter potentially being the major product due to reduced steric hindrance.
Nucleophilic Aromatic Substitution on the Bromine Atom
The carbon-bromine bond in this compound allows for nucleophilic substitution reactions, primarily through metal-catalyzed cross-coupling pathways.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
The bromine atom serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. nih.gov The presence of the electron-withdrawing carboxyl group can facilitate the initial oxidative addition step in these catalytic cycles. libretexts.org
A notable example is the Suzuki-Miyaura coupling. The methyl ester of this compound has been shown to undergo Suzuki coupling with 2-chloroboronic acid to produce the corresponding biaryl compound. sigmaaldrich.com
| Reactant 1 | Reactant 2 | Catalyst System (Example) | Base (Example) | Solvent (Example) | Product Type |
| This compound (or ester) | Arylboronic acid | Pd(PPh₃)₄ / Pd(OAc)₂ + Ligand | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane | Biaryl |
| This compound (or ester) | Amine (R₂NH) | Pd₂(dba)₃ + Ligand (e.g., BrettPhos) | NaOtBu | Toluene | Arylamine |
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling involves a three-step catalytic cycle. libretexts.org
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step.
Transmetalation: The organic group from the coupling partner (e.g., the aryl group from an organoboron compound in a Suzuki reaction) is transferred to the palladium center, displacing the halide. This step typically requires a base to activate the organoboron species. nih.gov
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C or C-N bond in the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.
The role of the base is crucial; it not only facilitates the transmetalation step but can also influence the nature of the active catalyst and accelerate the final reductive elimination. nih.gov
The efficiency of palladium-catalyzed cross-coupling reactions is highly dependent on the choice of ligand coordinated to the palladium center. For aryl bromides, particularly those that may be sterically hindered or electronically deactivated, bulky and electron-rich phosphine (B1218219) ligands are often required to promote the key steps of the catalytic cycle. nih.govresearchgate.net
Ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or biaryl phosphines (e.g., SPhos, XPhos, RuPhos, BrettPhos) developed by the Buchwald and Hartwig groups have proven exceptionally effective. nih.govnih.gov These ligands enhance the catalyst's activity by:
Promoting Oxidative Addition: Their electron-rich nature increases the electron density on the palladium atom, facilitating its insertion into the C-Br bond.
Accelerating Reductive Elimination: Their steric bulk promotes the final reductive elimination step to release the product and regenerate the catalyst. libretexts.org
The choice of catalyst precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and base (e.g., K₃PO₄, NaOtBu) are also critical parameters that must be optimized for specific substrates to achieve high yields and reaction rates. nih.govlibretexts.org
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid functional group in this compound undergoes a range of characteristic reactions, making it a valuable handle for further synthetic modifications.
Formation of Acid Chlorides: Carboxylic acids can be converted to the more reactive acid chlorides by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. For example, this compound can be converted to 4-bromo-3-methylbenzoyl chloride. sigmaaldrich.com
Esterification: In the presence of an acid catalyst, this compound reacts with alcohols to form esters. This includes the formation of simple methyl or ethyl esters, as well as bulkier esters like tert-butyl esters. sigmaaldrich.com
Amide Formation: The compound can be converted into amides through various methods. A common laboratory approach involves first converting the carboxylic acid to an acid chloride, which then readily reacts with a primary or secondary amine. Alternatively, coupling agents can be used to facilitate the direct reaction between the carboxylic acid and an amine. nih.govlibretexts.org Recently, methods using sodium amidoboranes have been shown to convert methyl esters, such as methyl 4-bromo-3-methylbenzoate, into the corresponding amide in high yield. nih.gov
Reduction to Alcohols: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is effective for this transformation, converting this compound into (4-bromo-3-methylphenyl)methanol. masterorganicchemistry.comyoutube.com Borane (B79455) (BH₃) is another reagent capable of this reduction.
Reduction to Alcohols and Aldehydes
The carboxylic acid functional group in this compound can undergo reduction to form primary alcohols or aldehydes, depending on the reducing agent and reaction conditions employed. The reduction of carboxylic acids typically requires strong reducing agents. savemyexams.com
Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing carboxylic acids and esters to primary alcohols. savemyexams.comlibretexts.org The reaction with this compound would proceed by nucleophilic attack of a hydride ion (H⁻) on the carbonyl carbon. This process, if carried to completion, results in the formation of (4-bromo-3-methylphenyl)methanol. It is important to note that the reduction of a carboxylic acid with a powerful reducing agent like LiAlH₄ is generally not selective and proceeds directly to the primary alcohol; isolating the intermediate aldehyde is typically not feasible under these conditions. savemyexams.com
Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent compared to LiAlH₄. savemyexams.com It is generally not reactive enough to reduce carboxylic acids but can reduce more reactive carbonyl compounds like aldehydes and ketones. savemyexams.comlibretexts.org Therefore, direct reduction of this compound with NaBH₄ to the corresponding alcohol is not an effective method.
The synthesis of the corresponding aldehyde, 4-bromo-3-methylbenzaldehyde, from the benzoic acid requires a more controlled, multi-step approach. One possible route involves first converting the carboxylic acid to a more reactive derivative, such as an acid chloride (4-bromo-3-methylbenzoyl chloride), which can then be reduced to the aldehyde using a less reactive hydride reagent like lithium tri(tert-butoxy)aluminum hydride. Alternatively, the carboxylic acid can be reduced to the primary alcohol, (4-bromo-3-methylphenyl)methanol, which is then oxidized under controlled conditions to yield the aldehyde. orgsyn.org
| Reagent | Product with this compound |
| Lithium aluminum hydride (LiAlH₄) | (4-bromo-3-methylphenyl)methanol |
| Sodium borohydride (NaBH₄) | No reaction |
Table 1: Reduction Products of this compound
Decarboxylation Studies
Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). For aromatic carboxylic acids like this compound, this reaction is generally difficult and requires high temperatures and often the presence of a catalyst, such as copper powder or quinoline. The stability of the aromatic ring makes the removal of the carboxyl group energetically unfavorable under normal conditions.
Specific studies on the decarboxylation of this compound are not extensively detailed in readily available literature, but the general principles of aromatic decarboxylation would apply. The reaction would yield 1-bromo-2-methylbenzene. The presence of the electron-withdrawing bromine atom and the electron-donating methyl group would have some influence on the reaction rate, though typically the high energy barrier of the reaction is the dominant factor.
Reactions Involving the Methyl Group
Oxidation of the Methyl Group
The methyl group attached to the aromatic ring of this compound can be oxidized to a carboxylic acid group. This transformation is typically achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). The reaction with potassium permanganate is often carried out in a basic solution, followed by acidification.
The oxidation of the methyl group in this compound would result in the formation of 4-bromoisophthalic acid. synquestlabs.com This reaction highlights the relative stability of the aromatic ring and the carboxyl group already present, which are generally resistant to oxidation under these conditions, while the alkyl side chain is susceptible.
| Oxidizing Agent | Product |
| Potassium permanganate (KMnO₄) | 4-Bromoisophthalic acid |
| Chromium trioxide (CrO₃) | 4-Bromoisophthalic acid |
Table 2: Oxidation Products of the Methyl Group
Side-Chain Halogenation of the Methyl Group
The methyl group of this compound can undergo free radical halogenation at the benzylic position. This type of reaction is typically initiated by UV light or a radical initiator and involves a halogenating agent such as N-bromosuccinimide (NBS). The use of NBS is particularly effective for brominating the benzylic position of alkylbenzenes.
The reaction of this compound with NBS would lead to the formation of 4-bromo-3-(bromomethyl)benzoic acid. This product is a valuable synthetic intermediate, as the benzylic bromide is a reactive functional group that can participate in various nucleophilic substitution reactions.
Influence of Substituents on Aromatic Ring Reactivity
Electronic Effects of Bromine and Methyl Groups
The reactivity of the benzene ring in this compound towards electrophilic aromatic substitution is influenced by the electronic effects of the three substituents: the bromine atom, the methyl group, and the carboxylic acid group. These effects can be categorized as inductive effects and resonance (or mesomeric) effects.
Carboxylic Acid Group (-COOH): This group is strongly deactivating and a meta-director. libretexts.org It withdraws electron density from the aromatic ring through both a negative inductive effect (-I) due to the electronegativity of the oxygen atoms and a negative resonance effect (-M) as the carbonyl group can pull electron density out of the ring.
Methyl Group (-CH₃): An alkyl group like methyl is an activating group and an ortho-, para-director. msu.edu It donates electron density to the aromatic ring primarily through a positive inductive effect (+I) and also through hyperconjugation, which can be considered a type of resonance effect. This electron donation increases the nucleophilicity of the ring, making it more reactive towards electrophiles. libretexts.org
In this compound, the positions on the aromatic ring are influenced by the combined effects of these three groups. The carboxylic acid at position 1 deactivates the ring and directs meta (to positions 3 and 5). The methyl group at position 3 is an activator and directs ortho (to positions 2 and 4) and para (to position 6). The bromine atom at position 4 is a deactivator but directs ortho (to positions 3 and 5) and para (to position 1, which is already substituted).
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |
| -COOH | -I (withdrawing) | -M (withdrawing) | Deactivating | Meta |
| -Br | -I (withdrawing) | +M (donating) | Deactivating | Ortho, Para |
| -CH₃ | +I (donating) | Hyperconjugation (donating) | Activating | Ortho, Para |
Table 3: Electronic Effects of Substituents on the Aromatic Ring
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing both FTIR and FT-Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the vibrational modes of the 4-bromo-3-methylbenzoic acid molecule. The spectra are unique molecular fingerprints, providing valuable information about the intra- and intermolecular interactions.
FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing transitions between vibrational energy levels. The resulting spectrum displays absorption bands corresponding to specific functional groups and vibrational motions within the molecule. An FTIR spectrum for this compound has been recorded using a Bruker Tensor 27 FT-IR instrument with a KBr pellet technique. nih.gov
The FTIR spectrum of this compound is characterized by distinct absorption bands that confirm the presence of its key functional groups. The carboxylic acid group (–COOH) gives rise to a very broad O–H stretching band, typically observed in the 2500–3300 cm⁻¹ region, which is a hallmark of the hydrogen-bonded dimeric structure common in carboxylic acids. The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to produce a strong, sharp absorption band in the region of 1680–1710 cm⁻¹. rasayanjournal.co.in
The aromatic nature of the compound is evidenced by several bands. The aromatic C–H stretching vibrations typically appear as a group of weaker bands above 3000 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) ring result in characteristic bands in the 1450–1600 cm⁻¹ range. rasayanjournal.co.in The substitution pattern on the benzene ring also influences the positions and intensities of these bands.
A detailed analysis of the FTIR spectrum allows for the assignment of various vibrational modes to specific absorption bands. In addition to the primary functional group vibrations, other important modes include the in-plane and out-of-plane bending vibrations of the C–H and O–H groups, as well as vibrations involving the methyl group and the carbon-bromine bond. For instance, the symmetric and antisymmetric deformation modes of the methyl (CH₃) group are expected in the 1370-1465 cm⁻¹ region. rasayanjournal.co.in The C-Br stretching vibration is anticipated to appear at lower frequencies, typically in the range of 500-650 cm⁻¹.
Table 1: Predicted FTIR Band Assignments for this compound
| Wavenumber (cm⁻¹) | Vibrational Assignment | Functional Group |
|---|---|---|
| ~3300-2500 | O–H stretch | Carboxylic Acid |
| ~3100-3000 | C–H stretch | Aromatic |
| ~2980 | C–H stretch | Methyl |
| ~1710-1680 | C=O stretch | Carboxylic Acid |
| ~1600-1450 | C=C stretch | Aromatic Ring |
| ~1465-1440 | C-H bend (asymmetric) | Methyl |
| ~1440-1260 | O-H bend (in-plane) | Carboxylic Acid |
| ~1390-1370 | C-H bend (symmetric) | Methyl |
| ~1300-1200 | C–O stretch | Carboxylic Acid |
| ~950-900 | O–H bend (out-of-plane) | Carboxylic Acid |
Note: This table is based on typical frequency ranges for the specified functional groups and related molecules. rasayanjournal.co.in
FT-Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FTIR. It involves scattering of monochromatic light from a laser source. The FT-Raman spectrum of this compound has been obtained using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov
While FTIR spectroscopy is particularly sensitive to polar functional groups like the carbonyl group, Raman spectroscopy provides enhanced signals for non-polar and symmetric vibrations. Therefore, in the FT-Raman spectrum of this compound, the aromatic ring vibrations and the C-Br stretch are often more prominent than in the FTIR spectrum. The symmetric C=C stretching of the benzene ring typically gives a strong Raman band. This complementary nature allows for a more complete vibrational analysis of the molecule. For example, vibrations that are weak or absent in the FTIR spectrum may be strong in the Raman spectrum, and vice versa.
Fourier Transform Raman (FT-Raman) Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of the signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms in this compound can be determined.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the carboxylic acid proton. The three aromatic protons will appear as a complex multiplet pattern due to their different chemical environments and spin-spin coupling. The methyl group protons will likely appear as a singlet, and the acidic proton of the carboxylic acid group will also be a singlet, typically with a chemical shift greater than 10 ppm.
The ¹³C NMR spectrum will provide information about the carbon skeleton. It is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule: six for the aromatic ring, one for the methyl group, and one for the carboxylic acid group. The chemical shifts of the carbon atoms are influenced by the attached functional groups, with the carboxyl carbon being the most downfield signal.
¹H NMR Spectroscopy for Proton Environment Characterization
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental tool for characterizing the proton environments within a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts (δ) are influenced by the electronic effects of the bromine atom and the carboxylic acid group.
The aromatic region of the spectrum would likely display a complex splitting pattern due to the coupling between adjacent protons. The proton ortho to the carboxylic acid group (on C2) is expected to be the most deshielded, appearing at the highest chemical shift. The proton on C6 would likely be a doublet, and the proton on C5 a doublet of doublets. The methyl group protons would appear as a singlet in the upfield region of the spectrum. The acidic proton of the carboxylic acid group would typically appear as a broad singlet at a very downfield chemical shift, often above 10 ppm, and its position can be concentration-dependent.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H2 | 7.8 - 8.1 | d |
| H5 | 7.6 - 7.8 | dd |
| H6 | 7.4 - 7.6 | d |
| -CH₃ | 2.4 - 2.6 | s |
Note: Predicted values are based on typical ranges for similar substituted benzoic acids. Actual experimental values may vary depending on the solvent and other experimental conditions.
¹³C NMR Spectroscopy for Carbon Skeleton Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of the attached atoms.
The carbonyl carbon of the carboxylic acid is the most deshielded and will appear at the lowest field (highest ppm value). The aromatic carbons will appear in the intermediate region, with their chemical shifts influenced by the attached substituents. The carbon attached to the bromine atom (C4) will be shifted to a lower field than the other aromatic carbons due to the electronegativity of bromine. libretexts.org The carbon of the methyl group will be the most shielded and appear at the highest field (lowest ppm value).
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | 165 - 175 |
| C1 | 128 - 132 |
| C2 | 130 - 134 |
| C3 | 138 - 142 |
| C4 | 125 - 129 |
| C5 | 132 - 136 |
| C6 | 129 - 133 |
Note: Predicted values are based on typical ranges for substituted benzoic acids and general ¹³C NMR chemical shift correlations. libretexts.orgoregonstate.edu
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
To unambiguously assign the proton and carbon signals and confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR techniques are invaluable.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For example, it would confirm the coupling between the aromatic protons H2, H5, and H6, helping to trace the connectivity around the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. This would allow for the direct assignment of the protonated aromatic carbons (C2, C5, and C6) and the methyl carbon.
Computational Validation of NMR Spectra
Computational methods, such as Density Functional Theory (DFT), can be used to predict the NMR spectra of molecules. These theoretical calculations can provide valuable support for the experimental data and aid in the assignment of complex spectra. By calculating the magnetic shielding constants for each nucleus in a computed low-energy conformation of this compound, a theoretical NMR spectrum can be generated. The correlation between the predicted and experimental chemical shifts can then be analyzed to validate the structural assignment.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound. For this compound (C₈H₇BrO₂), the molecular weight is approximately 215.04 g/mol . nih.gov
In a mass spectrum, the presence of bromine is readily identifiable due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in a characteristic M and M+2 isotopic pattern for the molecular ion peak and any bromine-containing fragments. miamioh.edu
Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH, mass 17) and the loss of a carboxyl group (-COOH, mass 45). libretexts.org Therefore, prominent peaks might be observed at m/z values corresponding to [M-OH]⁺ and [M-COOH]⁺. Further fragmentation of the aromatic ring could also occur.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| Ion | m/z (for ⁷⁹Br/⁸¹Br) | Description |
|---|---|---|
| [M]⁺ | 214 / 216 | Molecular Ion |
| [M-OH]⁺ | 197 / 199 | Loss of hydroxyl radical |
X-ray Crystallography Studies of this compound and its Derivatives
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations of Spectroscopic Parameters:There are no available studies presenting the predicted Infrared and Raman vibrational frequencies based on quantum chemical calculations.
Until such computational studies are performed and published, a scientifically accurate article on these specific theoretical aspects of 4-bromo-3-methylbenzoic acid cannot be generated.
Simulation of NMR Chemical Shifts
The simulation of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for structural elucidation and for complementing experimental data. Theoretical calculations can help assign signals, predict spectra for unknown compounds, and provide insights into the electronic environment of nuclei.
The primary method for calculating NMR chemical shifts is through Density Functional Theory (DFT). The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach employed within the DFT framework for this purpose. The accuracy of these predictions depends significantly on the choice of the functional and the basis set. A variety of functionals, such as B3LYP, M06-2X, and PBE1PBE, may be used, each incorporating different levels of Hartree-Fock exchange. Similarly, basis sets like TZVP and 6–311+G(d,p) are selected to balance computational cost and accuracy.
In a typical study, the molecule's geometry is first optimized using a selected functional and basis set. Subsequently, the NMR shielding tensors are calculated at this optimized geometry. The computed isotropic shielding values are then converted into chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. Studies have shown that the choice of both the functional and the basis set can significantly impact the accuracy of the predicted ¹H and ¹³C NMR chemical shifts when compared to experimental values.
Analysis of Non-linear Optical (NLO) Properties
The study of non-linear optical (NLO) properties in organic molecules is a significant area of materials science research. Molecules with high NLO activity are crucial for developing advanced technologies in optoelectronics, including optical switching and data storage. The NLO response of a molecule is determined by its behavior under a strong electromagnetic field, such as that from a laser.
Computational chemistry, particularly DFT, is instrumental in predicting the NLO properties of a compound before its synthesis. Key parameters include the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). The first-order hyperpolarizability (β) is particularly important as it is the molecular origin of second-harmonic generation (SHG), a primary NLO phenomenon. A large β value is a strong indicator of a promising NLO material. These parameters are typically calculated using a selected DFT functional and basis set.
While a specific computational analysis of the NLO properties for this compound is not available in the literature, a study on the closely related compound, 4-bromo-3-(methoxymethoxy) benzoic acid , provides illustrative insights into the type of data generated. In that study, researchers calculated the NLO parameters using the B3LYP/6-311++G(d,p) level of theory.
Disclaimer: The following data table is for 4-bromo-3-(methoxymethoxy) benzoic acid and is presented as an example of a typical NLO properties analysis.
| Parameter | Value |
|---|---|
| Dipole Moment (μ) | 2.1001 Debye |
| Mean Polarizability (α) | 2.1880 x 10-23 esu |
| First-order Hyperpolarizability (β) | 9.7419 x 10-30 esu |
These results indicate that the related molecule possesses NLO properties, suggesting that this compound may also be a candidate for NLO applications, though a dedicated theoretical study is required for confirmation.
Solvent Effects on Molecular Parameters and Reactivity Descriptors
The chemical behavior and properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models are used to simulate these solvent effects, providing a more realistic prediction of molecular behavior in solution compared to gas-phase calculations.
The Polarizable Continuum Model (PCM) is a widely used method to study solvent effects. In this model, the solvent is treated as a continuous dielectric medium, and the solute is placed within a cavity in this medium. This approach allows for the calculation of how the solvent alters the molecule's electronic structure, geometry, and other parameters.
Key molecular properties and reactivity descriptors that are analyzed in different solvents include:
HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity.
Ionization Potential (I): The energy required to remove an electron from a molecule.
Electron Affinity (A): The energy released when an electron is added to a molecule.
Hardness (η) and Softness (S): Measures of the molecule's resistance to changes in its electron distribution.
Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons.
A computational study on the related compound 4-bromo-3-(methoxymethoxy) benzoic acid investigated the effect of different solvents on these descriptors using the PCM model at the B3LYP/6-311++G(d,p) level of theory. The analysis showed that solvation alters the values of these reactivity descriptors.
Disclaimer: The following table presents calculated reactivity descriptors for 4-bromo-3-(methoxymethoxy) benzoic acid in the gas phase and in water, serving as an example of how solvent effects are computationally analyzed. Specific data for this compound is not available.
| Parameter | Gas Phase | Water |
|---|---|---|
| HOMO (eV) | -7.398 | -7.214 |
| LUMO (eV) | -2.012 | -2.215 |
| Energy Gap (eV) | 5.386 | 4.999 |
| Ionization Potential, I (eV) | 7.398 | 7.214 |
| Electron Affinity, A (eV) | 2.012 | 2.215 |
| Hardness, η (eV) | 2.693 | 2.499 |
| Electrophilicity Index, ω (eV) | 4.441 | 4.568 |
The data show that upon moving from the gas phase to a polar solvent like water, the HOMO-LUMO energy gap decreases, indicating increased reactivity. Concurrently, the electrophilicity index increases, suggesting a greater capacity to act as an electrophile in a polar environment. A similar investigation would be necessary to determine the specific solvent effects on this compound.
Research Applications in Advanced Organic Synthesis
As a Building Block for Complex Aromatic Systems
4-Bromo-3-methylbenzoic acid serves as a crucial building block in the synthesis of complex aromatic systems. Its utility stems from the presence of three key functional groups on the benzene (B151609) ring: a carboxylic acid, a bromine atom, and a methyl group. This specific arrangement allows for a variety of chemical modifications, making it an important intermediate in the creation of more intricate molecules. chemimpex.com The reactivity of the bromine atom and the carboxylic acid group, in particular, enables its use in constructing diverse aromatic structures.
Synthesis of Polysubstituted Benzoic Acid Derivatives
A primary application of this compound is in the preparation of polysubstituted benzoic acid derivatives. sigmaaldrich.com The compound can be used to create a range of other organic compounds, including 4-bromo-3-methylbenzoyl chloride, this compound tert-butyl ester, 4-bromo-N-methoxy-3,N-dimethylbenzamide, and 2-(4-bromo-3-methylphenyl)-4,5-dihydro-4,4-dimethyloxazole. sigmaaldrich.com The bromine atom's position allows for its substitution or participation in cross-coupling reactions, thereby introducing new functional groups to the aromatic ring.
Construction of Heterocyclic Compounds
The structural characteristics of this compound also make it a valuable precursor in the synthesis of heterocyclic compounds. biosynth.com These compounds are integral to many areas of chemistry, including pharmaceuticals and materials science. The synthetic versatility of this compound allows for its incorporation into various synthetic pathways to form these complex cyclic structures.
In the Development of Agrochemicals
This compound and its derivatives are significant in the field of agrochemical research. chemimpex.com The unique substitution pattern on the aromatic ring is a key feature in the design of new, effective agricultural products. chemimpex.comsynquestlabs.com
Herbicides and Pesticides Research
In the quest for novel herbicides and pesticides, derivatives of this compound have been a subject of investigation. synquestlabs.com The core structure of this compound can be chemically modified to create a library of new molecules with potential herbicidal or pesticidal activity. This approach is a common strategy in the development of new crop protection agents.
In the Synthesis of Specialty Polymers and Advanced Materials
The application of this compound extends to the field of materials science, where it is used in the synthesis of specialty polymers and other advanced materials. chemimpex.comcalpaclab.com Its bifunctional nature, possessing both a carboxylic acid and a reactive bromine atom, allows it to be incorporated into polymer chains or used to introduce specific properties to a material.
Enhancement of Material Properties (e.g., thermal stability, chemical resistance)
The inclusion of this compound in the formulation of polymers and resins can lead to an enhancement of their material properties. chemimpex.comcalpaclab.com Specifically, it can improve thermal stability and chemical resistance, making the resulting materials more durable and suitable for a wider range of applications. chemimpex.comcalpaclab.com
Interactive Data Table: Applications of this compound Derivatives
| Derivative | Application Area |
| 4-bromo-3-methylbenzoyl chloride | Synthesis of other organic compounds |
| This compound tert-butyl ester | Synthesis of other organic compounds |
| 4-bromo-N-methoxy-3,N-dimethylbenzamide | Synthesis of other organic compounds |
| 2-(4-bromo-3-methylphenyl)-4,5-dihydro-4,4-dimethyloxazole | Synthesis of other organic compounds |
As a Reagent in Analytical Chemistry
Beyond its role as a synthetic building block, this compound also finds applications as a reagent in the field of analytical chemistry, particularly in chromatographic techniques and as a reference material in quantitative analysis.
Use in Chromatographic Techniques
This compound is amenable to analysis by reverse-phase high-performance liquid chromatography (RP-HPLC). sielc.com Chromatographic methods have been developed for its separation and detection, typically employing a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid. sielc.com For applications requiring mass spectrometric (MS) detection, formic acid is often substituted for phosphoric acid to ensure compatibility. sielc.com
The ability to perform HPLC analysis is crucial for monitoring the progress of reactions where this compound is used as a reactant and for assessing its purity. These analytical methods can be scaled for preparative separations to isolate impurities or for pharmacokinetic studies. sielc.com
Below is an interactive data table summarizing typical HPLC parameters for the analysis of this compound.
| Parameter | Value |
| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Stationary Phase | C18 column |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) |
| Detection | UV, Mass Spectrometry (MS) |
Reference Standard in Quantitative Analysis
In the context of quantitative analysis, the purity of a reagent is paramount. This compound is commercially available in high purity, with some suppliers offering certified grades of 99.9%. ebay.com This high level of purity is essential when it is used as a starting material in a synthesis, as the exact amount of the substance must be known to ensure stoichiometric accuracy and to calculate reaction yields precisely.
While not universally documented as a primary certified reference material, its availability in a highly pure and well-characterized form allows it to serve as a reference standard for specific analytical applications. biosynth.com For example, in the development of new analytical methods, a well-characterized compound like this compound can be used to validate the method's accuracy, precision, and linearity. Its use as a reactant in the synthesis of pharmaceutical ingredients and other complex molecules necessitates its accurate quantification, often by techniques such as titration or chromatography, where a known standard is implicitly required. sigmaaldrich.com
Applications in Medicinal Chemistry and Biological Research
Scaffold for Active Pharmaceutical Ingredients (APIs) Synthesis
The chemical architecture of 4-bromo-3-methylbenzoic acid, characterized by a carboxylic acid group, a bromine atom, and a methyl group on a benzene (B151609) ring, makes it a valuable intermediate in the synthesis of complex pharmaceutical compounds. chemimpex.com The reactivity of the carboxylic acid allows for the formation of amides, esters, and other functional groups, while the bromine atom provides a handle for cross-coupling reactions, enabling the construction of more elaborate molecular frameworks.
Development of Anti-inflammatory and Analgesic Agents
This compound is recognized as a significant intermediate in the synthesis of anti-inflammatory and analgesic drugs. chemimpex.com While specific, publicly available examples of marketed drugs directly synthesized from this compound are not readily found, its utility is noted in the research and development sector of the pharmaceutical industry. The core structure can be elaborated to generate molecules that interact with biological targets implicated in pain and inflammation pathways.
Investigation in Antitumor, Antiviral, and Antifungal Research
The quest for novel antimicrobial and anticancer agents has led researchers to explore derivatives of this compound.
In the realm of antifungal research , derivatives of the closely related 3-methyl-4-nitrobenzoic acid have been synthesized and evaluated for their potential to combat Candida species. The findings from these studies offer insights into the structure-activity relationships of this class of compounds, highlighting how modifications to the core structure can influence antifungal potency.
While direct evidence for the use of this compound in antitumor research is limited in publicly accessible literature, the broader class of substituted benzoic acids is of significant interest. For instance, derivatives of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid have demonstrated anti-proliferative and cytotoxic effects against human cancer cell lines. This suggests that the benzoic acid scaffold, in general, is a viable starting point for the design of new anticancer agents.
In the context of antibacterial research , N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, synthesized from 4-bromo-3-methylaniline (B1294692) (a derivative of this compound), and its subsequent derivatives have been investigated for their activity against extensively drug-resistant Salmonella Typhi (XDR-S. Typhi). mdpi.com One of the synthesized derivatives, 5d , exhibited the most potent antibacterial activity with a minimum inhibitory concentration (MIC) of 6.25 µg/mL. mdpi.com
There is currently a lack of specific research detailing the use of this compound in the development of antiviral agents . However, the synthesis of novel isothiazole (B42339) derivatives with broad-spectrum antiviral activity highlights the general strategy of using substituted aromatic compounds as a foundation for antiviral drug discovery. nih.gov
Role in Kinase Inhibitor Development
Kinase inhibitors are a cornerstone of modern oncology and the treatment of various other diseases. acs.org The development of these targeted therapies often relies on scaffolds that can mimic the binding of ATP to the kinase active site. ed.ac.ukmdpi.com While direct incorporation of this compound into a marketed kinase inhibitor is not explicitly documented, the use of structurally similar building blocks is evident. For example, 4-bromo-3-fluorobenzoic acid has been utilized in the synthesis of certain kinase inhibitors, underscoring the importance of the halogenated and methylated benzoic acid motif in this field. acs.orgnih.gov
Furthermore, research into 4-methylbenzamide (B193301) derivatives containing purine (B94841) structures has identified potential protein kinase inhibitors. nih.gov These findings suggest that the methylbenzoic acid moiety can serve as a valuable component in the design of new kinase inhibitors. The general principle involves using the benzoic acid as a linker to connect different pharmacophoric elements that interact with the kinase active site. nih.gov
Ligand Design and Structure-Activity Relationship (SAR) Studies
The specific arrangement of substituents on the this compound ring system provides a rich template for ligand design and the systematic exploration of structure-activity relationships.
Modulation of Binding Affinity through Derivatization
The derivatization of the this compound scaffold is a key strategy for optimizing the binding affinity of a ligand to its biological target. The carboxylic acid group can be converted to a variety of amides and esters, introducing new hydrogen bond donors and acceptors, as well as altering the steric and electronic properties of the molecule. The bromine atom is particularly useful for introducing further diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, which allows for the attachment of a wide range of aryl and heteroaryl groups.
A study on N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives demonstrated how systematic modifications can influence biological activity. mdpi.com In this work, various aryl boronic acids were coupled to the parent molecule, and the resulting compounds were evaluated for their antibacterial and enzyme inhibitory activities. mdpi.com The variation in activity among the derivatives highlights the impact of these substitutions on the interaction with the biological target.
The table below summarizes the antibacterial activity of some synthesized N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives against XDR S. Typhi. mdpi.com
| Compound | R-group on Phenyl Ring | MIC (µg/mL) |
| 5a | 4-OCH₃ | 25 |
| 5b | 3,4-di-OCH₃ | 12.5 |
| 5c | 4-Cl | 50 |
| 5d | 4-F | 6.25 |
Data sourced from Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. mdpi.com
Influence of Substituents on Pharmacokinetic Properties (e.g., lipophilicity, metabolic stability)
The substituents on the this compound core play a crucial role in determining the pharmacokinetic profile of a drug candidate. The bromine atom and the methyl group contribute to the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.
The lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a key parameter in drug design. A higher logP generally indicates greater membrane permeability but can also lead to increased metabolic clearance and lower aqueous solubility. The calculated XLogP3 for this compound is 3.1, suggesting a moderate level of lipophilicity.
The metabolic stability of derivatives can be modulated by the introduction of different functional groups. For example, the presence of a bromine atom can sometimes block a site of metabolism, thereby increasing the half-life of the compound. Conversely, certain substituents can introduce new metabolic liabilities. In silico tools and in vitro assays are often used to predict the metabolic fate of derivatives and guide the design of compounds with improved pharmacokinetic profiles.
Use in Biochemical Reagent Synthesis
This compound serves as a crucial intermediate in the synthesis of various organic compounds and biochemical reagents. chemimpex.comsigmaaldrich.com Its chemical structure allows for a range of reactions, making it a versatile tool for chemists. guidechem.comlookchem.com The presence of the carboxylic acid and bromine functionalities provides reaction sites for creating more complex molecules. guidechem.com
One primary application is its use in the preparation of 4-bromo-3-methylbenzoyl chloride. sigmaaldrich.comottokemi.com This conversion to an acyl chloride dramatically increases the reactivity of the carboxyl group, enabling it to readily participate in acylation reactions to form esters and amides. This reactivity is fundamental for building larger molecular frameworks. Another documented use is in the synthesis of 4-bromo-N-methoxy-3,N-dimethylbenzamide and 2-(4-bromo-3-methylphenyl)-4,5-dihydro-4,4-dimethyloxazole. sigmaaldrich.com
Furthermore, the compound acts as a reagent in analytical chemistry, specifically in chromatographic techniques, where it aids in the separation and identification of other chemical substances. chemimpex.com It has also been identified as a synthetic compound with antimicrobial properties against both Gram-positive and Gram-negative bacteria. biosynth.com This dual functionality as a synthetic building block and a substance with intrinsic biological activity underscores its utility in biochemical research. chemimpex.combiosynth.com
Computational Approaches in Drug Discovery for Scaffolds
In modern drug discovery, this compound is valued as a molecular scaffold or building block. ontosight.aichemimpex.com Its rigid phenyl ring provides a stable core structure upon which additional chemical groups can be systematically added. This allows for the creation of libraries of derivative compounds, which can then be screened for potential therapeutic activity. Computational methods are integral to this process, enabling researchers to model and predict the properties of these derivatives before undertaking costly and time-consuming laboratory synthesis.
In silico Docking Studies for Target Interaction
In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.comnih.gov This method is crucial in drug discovery for screening virtual libraries of compounds against a specific biological target, such as an enzyme or receptor, to identify potential drug candidates. mdpi.com
For scaffolds derived from this compound, docking studies can elucidate how modifications to the core structure influence binding affinity and selectivity. nih.gov The process involves generating a 3D structure of the ligand and placing it into the binding site of the target protein. mdpi.com The software then calculates a "docking score," which estimates the binding affinity between the ligand and the protein. mdpi.com By comparing the docking scores of various derivatives, researchers can prioritize the synthesis of compounds with the most promising predicted interactions. nih.gov For instance, studies on similar complex structures have shown that ligands form key hydrogen bonds with amino acid residues like ASN 46 and GLY 101 within the active site of a target protein. mdpi.com
Table 1: Representative Data from In Silico Docking Studies This table is illustrative and based on data formats found in typical docking studies.
| Ligand Derivative | Target Protein | Key Interacting Residues | Predicted Docking Score (kcal/mol) |
| Derivative A | Enzyme X | TYR 88, LYS 122 | -9.2 |
| Derivative B | Receptor Y | SER 204, TRP 207 | -8.5 |
| Derivative C | Enzyme X | TYR 88, ASP 129 | -7.8 |
Prediction of Metabolic Stability and Drug-likeness
Beyond target interaction, the success of a drug candidate depends heavily on its pharmacokinetic properties, including its metabolic stability and "drug-likeness". nih.govmdpi.com Computational tools play a vital role in predicting these properties early in the discovery process.
Metabolic stability refers to a compound's susceptibility to being broken down by metabolic enzymes, often in the liver. mdpi.com Poor metabolic stability can lead to a short duration of action and the formation of potentially toxic metabolites. In silico models, often based on machine learning algorithms, can predict metabolic stability by analyzing a compound's structure. mdpi.com These models are trained on large datasets of compounds with experimentally determined metabolic data (e.g., from rat liver microsome assays) and can predict outcomes like half-life (T½) or clearance rates. mdpi.comnih.gov
Drug-likeness is a qualitative concept used to assess whether a compound contains functional groups and physical properties consistent with known drugs. nih.gov A common tool for this is Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Computational software can rapidly calculate these and other ADME (Absorption, Distribution, Metabolism, Excretion) properties for entire libraries of virtual compounds derived from a scaffold like this compound. mdpi.comnih.gov This allows for the early-stage filtering of compounds that are likely to have poor pharmacokinetic profiles.
Table 2: Predicted Drug-likeness and Pharmacokinetic Properties This table is illustrative and based on parameters evaluated in computational ADME/T studies.
| Compound | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Predicted BBB Permeability | Human Intestinal Absorption (%) |
| Derivative 1 | < 500 | < 5 | < 5 | < 10 | Good | > 90% |
| Derivative 2 | > 500 | 5.2 | 6 | 11 | Poor | ~85% |
| Derivative 3 | < 500 | 4.1 | 3 | 7 | Good | > 90% |
Comparative Studies with Analogous Compounds
Comparison with Isomeric Bromomethylbenzoic Acids (e.g., 3-Bromo-4-methylbenzoic acid)
Isomers, molecules with the same chemical formula but different arrangements of atoms, often exhibit distinct properties. A direct comparison between 4-bromo-3-methylbenzoic acid and its isomer, 3-bromo-4-methylbenzoic acid, reveals significant differences in their synthesis and reactivity.
The synthesis of these isomers requires careful selection of starting materials and reaction conditions to ensure the desired placement of the bromo and methyl groups on the benzoic acid ring.
This compound: A common synthetic route involves the bromination of 3-methylbenzoic acid. ontosight.ai Another method is the Sandmeyer reaction, starting from 4-amino-3-methylbenzoic acid. This process involves diazotization of the amino group followed by treatment with a copper(I) bromide solution to introduce the bromine atom at the desired position. chemicalbook.com
3-Bromo-4-methylbenzoic acid: The synthesis of this isomer can be achieved through methods such as the oxidation of a methyl group on a bromotoluene derivative or through specific bromination reactions where the directing effects of the substituents guide the bromine to the 3-position. For instance, starting with 4-methylbenzoic acid, direct bromination can lead to the desired product. sigmaaldrich.comtcichemicals.com The synthesis of methyl 3-bromo-4-methylbenzoate, a derivative, is achieved by treating 3-bromo-4-methylbenzoic acid with oxalyl chloride and then methanol (B129727).
The selectivity in these syntheses is governed by the directing effects of the substituents already present on the benzene (B151609) ring. The carboxyl group is a meta-director, while the methyl group is an ortho-para director. These competing influences must be carefully managed to achieve high yields of the desired isomer.
The differing positions of the bromine and methyl groups on the benzene ring influence the electronic environment of the carboxylic acid group and the ring itself, leading to different reactivity profiles.
The acidity of benzoic acid derivatives is influenced by the electronic nature of the substituents. libretexts.orglibretexts.org Electron-withdrawing groups, like bromine, generally increase acidity by stabilizing the resulting carboxylate anion through inductive effects. libretexts.org Conversely, electron-donating groups, such as the methyl group, tend to decrease acidity. libretexts.org
In This compound , the electron-withdrawing bromine atom is in the para position relative to the carboxyl group, while the weakly electron-donating methyl group is in the meta position. In 3-bromo-4-methylbenzoic acid , these positions are reversed. The precise impact on the pKa value depends on the interplay of these inductive and resonance effects.
Furthermore, the positions of the substituents affect the susceptibility of the aromatic ring to further electrophilic or nucleophilic substitution reactions. The electron distribution, and therefore the sites of potential reactions, will differ between the two isomers.
| Property | This compound | 3-Bromo-4-methylbenzoic acid |
|---|---|---|
| CAS Number | 7697-28-1 nih.gov | 7697-26-9 nih.gov |
| Molecular Formula | C8H7BrO2 nih.gov | C8H7BrO2 nih.gov |
| Molecular Weight | 215.04 g/mol nih.gov | 215.04 g/mol nih.gov |
| Melting Point | 212-216 °C innospk.com | 207-213 °C tcichemicals.com |
Comparison with Structurally Related Benzoic Acid Derivatives (e.g., 4-Bromobenzoic acid, 4-Bromo-3-(methoxymethyl)benzoic acid)
Expanding the comparison to other related benzoic acid derivatives provides further insight into how different substituents modulate the properties of the parent molecule.
The nature of the substituent at the 3-position, adjacent to the bromine atom, has a profound effect on the molecule's electronic and steric characteristics. libretexts.orgacs.org
Electronic Effects : Replacing the methyl group of this compound with a hydrogen atom gives 4-bromobenzoic acid . The methyl group is weakly electron-donating, while hydrogen has a negligible electronic effect. libretexts.org This difference influences the acidity of the carboxylic acid. The presence of the methyl group in this compound is expected to make it slightly less acidic than 4-bromobenzoic acid. libretexts.org Introducing a methoxymethyl group (-CH₂OCH₃) at the 3-position, as in 4-bromo-3-(methoxymethyl)benzoic acid , introduces a more complex substituent. The oxygen atom in the methoxymethyl group can have an electron-withdrawing inductive effect, while also potentially influencing the molecule's conformation and solubility.
Steric Effects : The size of the substituent at the 3-position creates steric hindrance that can affect the planarity of the carboxyl group with the benzene ring. The methyl group in this compound is larger than the hydrogen in 4-bromobenzoic acid, introducing some steric bulk. The methoxymethyl group in 4-bromo-3-(methoxymethyl)benzoic acid is even larger and more flexible, which can have a more significant impact on the molecule's conformation and how it interacts with other molecules. This steric hindrance can influence reaction rates and crystal packing. acs.org
The substituents on the benzoic acid ring play a crucial role in determining the types of intermolecular interactions that occur in the solid state, which in turn dictates the crystal packing. rsc.orggrowkudos.com
4-Bromobenzoic acid molecules typically form centrosymmetric dimers in the solid state through hydrogen bonding between their carboxylic acid groups. researchgate.net These dimers then pack into a crystalline lattice influenced by other weak interactions.
The methoxymethyl group in 4-bromo-3-(methoxymethyl)benzoic acid introduces a hydrogen bond acceptor (the oxygen atom), which can lead to more complex hydrogen bonding networks. This can result in different packing arrangements and potentially affect physical properties like melting point and solubility. nih.gov For instance, the crystal structure of 4-bromo-3-(methoxymethyl)benzoic acid shows that the molecules are linked by slipped parallel π–π interactions. nih.gov
| Compound | Key Substituent Difference | Expected Impact on Properties |
|---|---|---|
| 4-Bromobenzoic acid | Hydrogen at position 3 | Less steric hindrance, potentially higher acidity compared to the methyl derivative. libretexts.org |
| 4-Bromo-3-(methoxymethyl)benzoic acid | Methoxymethyl group at position 3 | Increased steric bulk and potential for additional hydrogen bonding, affecting solubility and crystal packing. |
Substituents on the benzoic acid scaffold are known to significantly influence biological activity. nih.govnih.gov The nature, position, and size of these groups can affect how the molecule interacts with biological targets.
While specific biological activity data for this compound is limited in the provided search results, general principles for benzoic acid derivatives can be inferred. The lipophilicity, electronic properties, and steric profile imparted by the bromo and methyl groups are key determinants of a compound's ability to cross cell membranes and bind to enzymes or receptors.
Compared to 4-bromobenzoic acid , the addition of a methyl group in This compound increases its lipophilicity, which could enhance its ability to penetrate biological membranes. However, this could also alter its binding affinity for a specific target.
The methoxymethyl group in 4-bromo-3-(methoxymethyl)benzoic acid further modifies these properties. The increased size may sterically hinder binding to some biological targets, while the ether oxygen could form hydrogen bonds that might enhance binding to others.
Studies on other substituted benzoic acids have shown that they can exhibit a range of biological activities, including antimicrobial and anticancer effects. nih.govijcrt.orgmdpi.com For example, some bromophenols isolated from marine algae have shown cytotoxic activity against cancer cell lines. mdpi.com Derivatives of benzoic acid have also been investigated for their ability to modulate the activity of cellular protein degradation systems. nih.gov The specific arrangement of substituents in this compound would determine its unique biological profile and mechanism of action, which would likely differ from its structural analogs. For instance, some benzoic acid derivatives can act as inhibitors of certain enzymes, and the potency of this inhibition is often highly sensitive to the substitution pattern on the aromatic ring. nih.gov
Future Research Directions and Emerging Trends
Green Chemistry Approaches in Synthesis of 4-Bromo-3-methylbenzoic Acid
The principles of green chemistry are increasingly influencing the synthesis of key chemical intermediates. Future research is focused on developing more environmentally benign methods for producing this compound, moving away from traditional routes that may involve hazardous reagents or generate significant waste.
One promising area is the use of safer brominating agents to replace elemental bromine, which is corrosive and hazardous to handle. researchgate.net Research into reagents like a bromide-bromate mixture, which can be generated from industrial bromine recovery processes, offers a more sustainable alternative. researchgate.netrsc.org This system generates the reactive brominating species, hypobromous acid (HOBr), in situ, improving bromine atom efficiency and reducing hazards. researchgate.net Another green approach involves the regioselective bromination of aromatic compounds using N-bromosuccinimide (NBS) in less hazardous solvent systems, a technique that avoids many of the harsh conditions associated with classical electrophilic aromatic substitution. wku.edu
Furthermore, the broader trend of creating chemicals from biomass is a significant long-term goal. While not yet specific to this compound, methods are being developed for the synthesis of benzoic acid from glucose derivatives like quinic acid. escholarship.org Future innovations could see the integration of bromination steps into these bio-based pathways, representing a paradigm shift from petrochemical feedstocks.
Table 1: Comparison of Traditional vs. Green Bromination Approaches
| Feature | Traditional Method (e.g., Liquid Br₂) | Green Alternative (e.g., Bromide/Bromate) |
| Primary Reagent | Liquid Bromine (Br₂) | Sodium Bromide (NaBr) / Sodium Bromate (NaBrO₃) |
| Safety Profile | Corrosive, toxic, difficult to handle | Solid, more stable salts researchgate.netrsc.org |
| Atom Economy | Often lower due to HBr byproduct | Higher potential bromine atom efficiency rsc.org |
| Waste Generation | Generates HBr, requires neutralization | Reduced hazardous waste streams wipo.int |
| Catalyst | Often requires Lewis acid catalysts | Can be catalyst-free under acidic conditions researchgate.net |
Application in Flow Chemistry and Microreactor Technology
Flow chemistry, which involves performing chemical reactions in continuously flowing streams within small-scale reactors, offers significant advantages in safety, efficiency, and control. scientistlive.comirost.ir This technology is particularly well-suited for the synthesis of this compound, especially when utilizing the Sandmeyer reaction—a common method starting from 4-amino-3-methylbenzoic acid. chemicalbook.com
The Sandmeyer reaction involves the formation of a diazonium salt, which is thermally unstable and can be explosive, posing significant risks in large-scale batch production. scientificupdate.com Flow chemistry mitigates these risks by generating and consuming the hazardous diazonium intermediate in situ in small volumes, preventing its accumulation. scientificupdate.compharmablock.commdpi.com The high surface-area-to-volume ratio in microreactors allows for precise temperature control, which is critical for minimizing side-reactions and improving product quality. pharmablock.comresearchgate.net Researchers have successfully demonstrated the transposition of Sandmeyer reactions from batch to continuous flow processes, achieving safer and more efficient synthesis of aryl halides. acs.orgarkat-usa.org The application of this technology is a key trend for producing pharmaceutical intermediates like this compound on an industrial scale. stevens.eduresearchgate.net
Advanced Catalysis for Selective Transformations
The bromine atom on the this compound molecule is a versatile handle for further chemical modification through advanced catalytic methods. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom.
Future research will likely focus on using this compound in Suzuki coupling reactions to synthesize more complex molecules. For instance, reacting this compound with various arylboronic acids in the presence of a palladium catalyst can generate a library of biaryl compounds. nih.gov These transformations are crucial for building the complex scaffolds required for modern pharmaceuticals and advanced materials. The development of more efficient and selective catalysts will allow for these transformations to be carried out under milder conditions with lower catalyst loadings, aligning with green chemistry principles.
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the optimization of reaction conditions. beilstein-journals.orgbeilstein-journals.org These data-driven approaches can significantly accelerate the development of synthetic routes for compounds like this compound and its derivatives.
Exploration of Novel Biological Targets and Therapeutic Areas
This compound is a valuable building block in medicinal chemistry, serving as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). chemimpex.comguidechem.com Its derivatives have been investigated for several therapeutic applications.
One significant area is in the development of anti-inflammatory and analgesic drugs. chemimpex.com Furthermore, bromoaryl compounds are active fragments used to synthesize promising candidates for SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes by promoting the excretion of glucose in the urine. thieme-connect.com For example, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a structurally related compound, is a key intermediate for developing SGLT2 inhibitors. thieme-connect.com Another potential application lies in the synthesis of benzodiazepines, a class of drugs used for treating anxiety disorders. ontosight.ai
Future research will continue to leverage this compound as a scaffold to explore new biological targets. Its structural motifs can be incorporated into novel molecular designs aimed at a wide range of diseases, with its derivatives being tested against new enzymes, receptors, and signaling pathways.
Q & A
Q. What are the standard methods for characterizing 4-bromo-3-methylbenzoic acid?
Characterization involves:
- Melting Point Analysis : Confirm identity using the reported melting point range of 212–216°C .
- Spectroscopy : Use -NMR and -NMR to identify aromatic protons, bromine substitution patterns, and methyl/carboxylic acid groups.
- X-ray Crystallography : Employ SHELX software (e.g., SHELXL for refinement) to resolve crystal structure and confirm regiochemistry .
- Mass Spectrometry : Validate molecular weight (215.04 g/mol) via ESI-MS or MALDI-TOF .
Q. How should this compound be stored to maintain stability?
- Store in a tightly sealed container at 2–8°C in a dry environment. Avoid exposure to oxidizers, strong acids/bases, and high temperatures to prevent decomposition .
- Use desiccants to minimize moisture absorption, which could affect reactivity in anhydrous reactions .
Q. What are the common synthetic routes for this compound?
- Direct Bromination : React 3-methylbenzoic acid with bromine (Br) or HBr in the presence of HSO as a catalyst. Optimize reaction time (6–12 hrs) and temperature (60–80°C) to achieve yields of 69–100% .
- Alternative Route : Use LiBr/CuBr in THF for regioselective bromination under milder conditions .
Advanced Research Questions
Q. How can synthetic protocols be optimized to improve yield and purity?
- Solvent Selection : Replace polar aprotic solvents (e.g., DMF) with THF or dichloromethane to reduce side reactions .
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)) for cross-coupling intermediates, monitoring progress via TLC or HPLC.
- Purification : Use gradient recrystallization (ethanol/water, 3:1 v/v) followed by column chromatography (silica gel, hexane/ethyl acetate) to isolate high-purity product (>98%) .
Q. How to resolve contradictions in reported melting points or spectral data?
- Reproducibility Tests : Repeat synthesis and characterization under controlled conditions (humidity, heating rate).
- Differential Scanning Calorimetry (DSC) : Compare thermal profiles to identify polymorphic variations .
- Collaborative Studies : Cross-validate data with independent labs using standardized protocols .
Q. What computational approaches predict the reactivity of this compound in substitution reactions?
- DFT Studies : Model reaction pathways (e.g., SAr or Suzuki coupling) using Gaussian or ORCA software. Analyze Fukui indices to identify electrophilic/nucleophilic sites .
- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict regioselectivity in cross-coupling reactions .
Q. How to design metal-organic frameworks (MOFs) using this compound as a ligand?
- Coordination Screening : React with transition metals (e.g., Cu, Zn) in DMF/ethanol under solvothermal conditions.
- Structural Analysis : Use single-crystal XRD to confirm MOF topology and porosity. Monitor Br···π interactions for stability .
Q. What strategies enable derivatization for biological activity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
